Cas no 53026-37-2 (L-xylo-L-manno-a-D-gluco-L-ribo-a-L-gluco-D-glycero-3,13,29-Triacontatriulo-13,16-furanose-3,7:29,25-dipyranosonicacid, 9,13:17,20:21,24-trianhydro-4,8,10,12,14,18,19,22,23,26,28,30-dodecadeoxy-4,12,14,26,28-pentamethyl-6,16-di-C-methyl-5,6,11,15-tetra-O-methyl-27-O-[(2R,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]-,(29S)- (9CI))
53026-37-2 structure
Product Name:L-xylo-L-manno-a-D-gluco-L-ribo-a-L-gluco-D-glycero-3,13,29-Triacontatriulo-13,16-furanose-3,7:29,25-dipyranosonicacid, 9,13:17,20:21,24-trianhydro-4,8,10,12,14,18,19,22,23,26,28,30-dodecadeoxy-4,12,14,26,28-pentamethyl-6,16-di-C-methyl-5,6,11,15-tetra-O-methyl-27-O-[(2R,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]-,(29S)- (9CI)
Numero CAS:53026-37-2
MF:C48H82O18
MW:947.153897762299
CID:378779
PubChem ID:3085028
Update Time:2025-04-19
L-xylo-L-manno-a-D-gluco-L-ribo-a-L-gluco-D-glycero-3,13,29-Triacontatriulo-13,16-furanose-3,7:29,25-dipyranosonicacid, 9,13:17,20:21,24-trianhydro-4,8,10,12,14,18,19,22,23,26,28,30-dodecadeoxy-4,12,14,26,28-pentamethyl-6,16-di-C-methyl-5,6,11,15-tetra-O-methyl-27-O-[(2R,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]-,(29S)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- L-xylo-L-manno-a-D-gluco-L-ribo-a-L-gluco-D-glycero-3,13,29-Triacontatriulo-13,16-furanose-3,7:29,25-dipyranosonicacid, 9,13:17,20:21,24-trianhydro-4,8,10,12,14,18,19,22,23,26,28,30-dodecadeoxy-4,12,14,26,28-pentamethyl-6,16-di-C-methyl-5,6,11,15-tetra-O-methyl-27-O-[(2R,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]-,(29S)- (9CI)
- K 41
- L-xylo-L-manno-a-D-gluco-L-ribo-a-L-gluco-D-glycero-3,13,29-Triacontatriulo-13,16-furanose-3,7:29,25-dipyranosonicacid, 9,13:
- HY-136943
- 53026-37-2
- Antibiotic K-41A
- K 41A
- L-xylo-L-manno-alpha-D-gluco-L-ribo-alpha-L-gluco-D-glycero-3,13,29-Triacontatriulo-13,16-furanose-3,7:29,25-dipyranosonic acid, 9,13:P17,20:21,24-trianhydro-4,8,10,12,14,18,19,22,23,28,30-dodecadeoxy-4,12,14,26,28-pentamethyl-6,16-di-C-methyl-5,6,11,15-tetra-O-methyl-27-O-((2R,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)-, (29S)-
- Antibiotic 37454 RP
- CHEBI:219814
- Antibiotic K 41
- CS-0135447
- K-41A
- (2R)-2-hydroxy-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,5S,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,4S,5R,6S)-6-hydroxy-4-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4,5-dimethoxy-3,5-dimethyloxan-2-yl]acetic acid
- Antibiotic A 32887
- 37454 RP
- AKOS040746943
- Stereoisomer of 6-((3,9-dimethoxy-2,4,10-trimethyl-2-(octahydro-5'-(tetrahydro-6-hydroxy-3,5,6-trimethyl-4-((tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy)-2H-pyran-2-yl)(2,2'-bifuran-5-yl)-1,6-dioxaspiro(4.5)dec-7-yl)methyl)tetrahydro-alpha,2-dihydroxy-4,5-dimethoxy-3,5-dimethyl-2H-pyran-2-acetic acid
- K-41
-
- Inchi: 1S/C48H82O18/c1-23-38(62-37-20-18-30(54-10)28(6)59-37)25(3)46(9,52)65-39(23)33-16-15-31(60-33)32-17-19-35(61-32)45(8)42(57-13)27(5)48(66-45)24(2)34(55-11)21-29(63-48)22-36-44(7,58-14)41(56-12)26(4)47(53,64-36)40(49)43(50)51/h23-42,49,52-53H,15-22H2,1-14H3,(H,50,51)/t23-,24+,25+,26-,27+,28+,29-,30-,31+,32-,33+,34+,35+,36-,37-,38-,39-,40-,41-,42+,44-,45+,46-,47-,48-/m0/s1
- Chiave InChI: QFHLVPYVNFSTBE-SMAIMEEGSA-N
- Sorrisi: O1[C@](C)([C@H]2CC[C@@H]([C@H]3CC[C@H]([C@@H]4[C@@H](C)[C@@H]([C@@H](C)[C@@](C)(O)O4)O[C@H]4CC[C@@H]([C@@H](C)O4)OC)O3)O2)[C@@H]([C@@H](C)[C@@]21[C@H](C)[C@@H](C[C@@H](C[C@H]1[C@@](C)([C@H]([C@H](C)[C@]([C@H](C(=O)O)O)(O)O1)OC)OC)O2)OC)OC
Proprietà calcolate
- Massa esatta: 946.55
- Massa monoisotopica: 946.55
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 18
- Conta atomi pesanti: 66
- Conta legami ruotabili: 14
- Complessità: 1660
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 25
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.9
- Superficie polare topologica: 218Ų
Proprietà sperimentali
- Densità: 1.25
- Punto di ebollizione: 913.8°Cat760mmHg
- Punto di infiammabilità: 252.7°C
- PSA: 217.98000
- LogP: 3.94180
L-xylo-L-manno-a-D-gluco-L-ribo-a-L-gluco-D-glycero-3,13,29-Triacontatriulo-13,16-furanose-3,7:29,25-dipyranosonicacid, 9,13:17,20:21,24-trianhydro-4,8,10,12,14,18,19,22,23,26,28,30-dodecadeoxy-4,12,14,26,28-pentamethyl-6,16-di-C-methyl-5,6,11,15-tetra-O-methyl-27-O-[(2R,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]-,(29S)- (9CI) Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00DZLM-1mg |
K 41 |
53026-37-2 | ≥70% | 1mg |
$289.00 | 2024-04-30 | |
| A2B Chem LLC | AG51866-1mg |
K 41 |
53026-37-2 | ≥70% | 1mg |
$205.00 | 2024-04-19 |
L-xylo-L-manno-a-D-gluco-L-ribo-a-L-gluco-D-glycero-3,13,29-Triacontatriulo-13,16-furanose-3,7:29,25-dipyranosonicacid, 9,13:17,20:21,24-trianhydro-4,8,10,12,14,18,19,22,23,26,28,30-dodecadeoxy-4,12,14,26,28-pentamethyl-6,16-di-C-methyl-5,6,11,15-tetra-O-methyl-27-O-[(2R,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]-,(29S)- (9CI) Letteratura correlata
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
53026-37-2 (L-xylo-L-manno-a-D-gluco-L-ribo-a-L-gluco-D-glycero-3,13,29-Triacontatriulo-13,16-furanose-3,7:29,25-dipyranosonicacid, 9,13:17,20:21,24-trianhydro-4,8,10,12,14,18,19,22,23,26,28,30-dodecadeoxy-4,12,14,26,28-pentamethyl-6,16-di-C-methyl-5,6,11,15-tetra-O-methyl-27-O-[(2R,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]-,(29S)- (9CI)) Prodotti correlati
- 17090-79-8(Monensin)
- 208599-88-6(Primulasaponin II)
- 113378-31-7(Semduramicin)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti